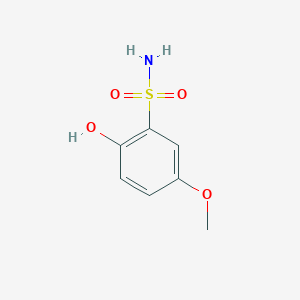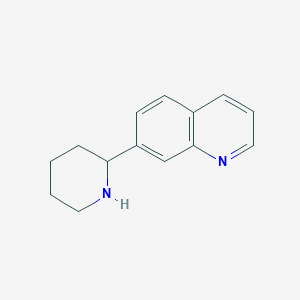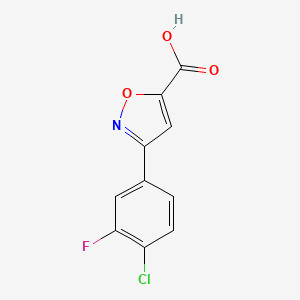![molecular formula C8H5N3O4 B13612564 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with hydroxyl and nitro functional groups.
Preparation Methods
The synthesis of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions include ketones, amines, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and other diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives such as:
2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group and a hydroxyl group at different positions, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H |
InChI Key |
IYBXCYUPWRGOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


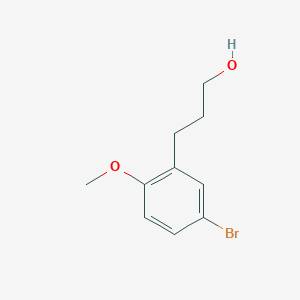
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
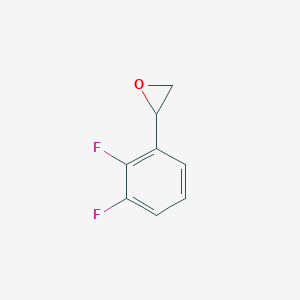

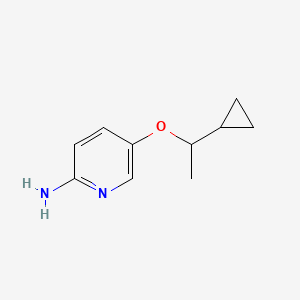
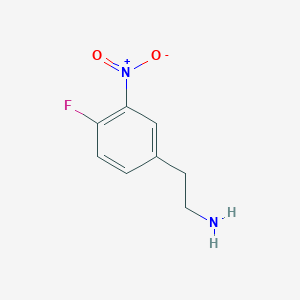

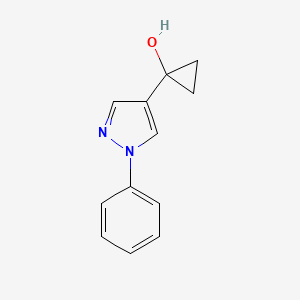
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

